![molecular formula C12H21NO4 B2478943 2-(1-[(叔丁氧基)羰基]吡咯烷-3-基)丙酸 CAS No. 1367932-46-4](/img/structure/B2478943.png)

2-(1-[(叔丁氧基)羰基]吡咯烷-3-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

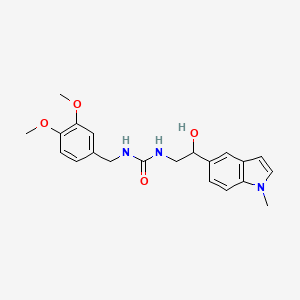

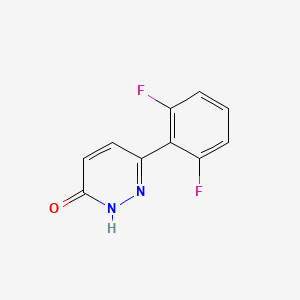

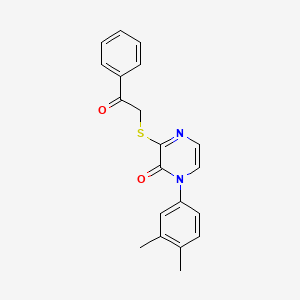

This compound belongs to the class of organic compounds known as alpha amino acid amides . The IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-2-methylpropanoic acid .

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butoxycarbonyl (Boc) protecting groups . The Boc group is a common protecting group used in the synthesis of amides. The reaction conditions typically involve the use of N,N-diisopropylethylamine (DIPEA) and a suitable coupling reagent .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the carboxylic acid group and the Boc-protected amine. The Boc group can be removed under acidic conditions to reveal the amine .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight is approximately 257.33 .科学研究应用

当然!以下是 2-(1-[(叔丁氧基)羰基]吡咯烷-3-基)丙酸在科学研究应用方面的全面分析:

药物合成

2-(1-[(叔丁氧基)羰基]吡咯烷-3-基)丙酸广泛应用于药物化合物的合成。其结构使其能够作为各种药物的构建单元,特别是针对神经和精神疾病的药物。 叔丁氧基羰基 (Boc) 基团用作胺的保护基团,通过防止胺位点发生不必要的反应来促进复杂分子的合成 .

肽合成

在肽合成中,2-(1-[(叔丁氧基)羰基]吡咯烷-3-基)丙酸用作将吡咯烷衍生物掺入肽中的前体。 Boc 基团通常用于在合成过程中保护胺官能团,该官能团随后可以在酸性条件下去除,得到所需的肽 .

有机化学研究

该化合物在有机化学研究中具有价值,用于研究反应机理和开发新的合成方法。 其独特的结构使研究人员能够探索各种化学转化,并优化反应条件,以合成新型有机分子 .

材料科学

在材料科学中,2-(1-[(叔丁氧基)羰基]吡咯烷-3-基)丙酸可用于开发具有特定性能的新型聚合物和材料。 将其掺入聚合物主链可以增强所得材料的机械强度、热稳定性和化学抗性 .

生物偶联

该化合物也用于生物偶联技术,其中它用作连接分子,将各种生物分子(如蛋白质或抗体)连接到表面或其他分子上。 这种应用对于生物传感器、诊断工具和靶向药物递送系统的开发至关重要 .

药物化学

在药物化学中,2-(1-[(叔丁氧基)羰基]吡咯烷-3-基)丙酸用于设计和合成新型治疗剂。 其结构特征允许修饰候选药物的药代动力学和药效学特性,有可能导致更有效和更安全的药物 .

催化

该化合物可以用作催化反应中的配体,特别是在不对称合成中。 其手性中心和官能团使其适合与过渡金属形成配合物,然后可以催化各种对映选择性反应,从而产生高纯度的手性分子 .

化学生物学

在化学生物学中,2-(1-[(叔丁氧基)羰基]吡咯烷-3-基)丙酸用于在分子水平上研究生物过程。它可以被掺入与生物靶标相互作用的小分子或探针中,帮助研究人员了解生物分子在生物系统中的功能和调控。

这些应用突出了 2-(1-[(叔丁氧基)羰基]吡咯烷-3-基)丙酸在各种科学研究领域的通用性和重要性。如果您有任何具体问题或需要有关这些应用的更多详细信息,请随时提问!

Sigma-Aldrich Synthonix Corporation MDPI Sigma-Aldrich Synthonix Corporation MDPI Sigma-Aldrich : Synthonix Corporation

安全和危害

未来方向

作用机制

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

The compound’s structure suggests it may be well-absorbed due to its relatively small size and the presence of both polar (carboxylic acid) and non-polar (tert-butoxy) groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

属性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(10(14)15)9-5-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYFRZPDMHRDDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2478860.png)

![ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478867.png)

![4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2478872.png)

![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea](/img/structure/B2478877.png)